4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide
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Overview
Description
4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its anthracene core, which is substituted with a methyl group and a sulfonamide group. The presence of the anthracene core makes it a significant compound in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide typically involves multiple steps. One common method includes the initial formation of the anthracene core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, leading to various biological effects. The anthracene core may also interact with DNA, potentially causing changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-(2-((methylamino)methyl)phenoxy)benzenesulfonamide
Uniqueness
4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide is unique due to its anthracene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other sulfonamides that may lack such a core.
Properties
Molecular Formula |
C22H18N2O4S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
4-methyl-N-[4-(methylamino)-9,10-dioxoanthracen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H18N2O4S/c1-13-7-9-14(10-8-13)29(27,28)24-18-12-11-17(23-2)19-20(18)22(26)16-6-4-3-5-15(16)21(19)25/h3-12,23-24H,1-2H3 |
InChI Key |
XGCBDYIDWHSDMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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